molecular formula C22H24F3N6OP B15143172 Cdk7-IN-14

Cdk7-IN-14

Cat. No.: B15143172
M. Wt: 476.4 g/mol
InChI Key: BIEFEMFRYAVVLB-KBPBESRZSA-N
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Description

CDK7-IN-14 is a pyrimidinyl-derived small molecule inhibitor selectively targeting cyclin-dependent kinase 7 (CDK7), a key regulator of transcription and cell cycle progression . CDK7 functions as part of the CDK-activating kinase (CAK) complex, phosphorylating CDK1/2/4/6 to drive cell cycle transitions, and as a component of the general transcription factor TFIIH, enabling RNA polymerase II-mediated transcription . Dysregulation of CDK7 is implicated in transcriptional addiction in cancers, particularly those driven by oncogenic transcription factors (e.g., MYC) or aberrant super-enhancer activity .

Properties

Molecular Formula

C22H24F3N6OP

Molecular Weight

476.4 g/mol

IUPAC Name

3-[2-[[(1S,3S)-3-aminocyclohexyl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-7-dimethylphosphoryl-1H-indole-6-carbonitrile

InChI

InChI=1S/C22H24F3N6OP/c1-33(2,32)20-12(9-26)6-7-15-16(10-28-19(15)20)18-17(22(23,24)25)11-29-21(31-18)30-14-5-3-4-13(27)8-14/h6-7,10-11,13-14,28H,3-5,8,27H2,1-2H3,(H,29,30,31)/t13-,14-/m0/s1

InChI Key

BIEFEMFRYAVVLB-KBPBESRZSA-N

Isomeric SMILES

CP(=O)(C)C1=C(C=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)N[C@H]4CCC[C@@H](C4)N)C#N

Canonical SMILES

CP(=O)(C)C1=C(C=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)NC4CCCC(C4)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdk7-IN-14 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. Quality control measures are implemented to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Cdk7-IN-14 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and pH to ensure optimal conditions for the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated analogs .

Scientific Research Applications

Cdk7-IN-14 has a wide range of scientific research applications, including:

Mechanism of Action

Cdk7-IN-14 exerts its effects by selectively inhibiting the activity of CDK7. CDK7, along with cyclin H and MAT1, forms the CDK-activating complex, which phosphorylates other cyclin-dependent kinases and RNA polymerase II. By inhibiting CDK7, this compound disrupts the phosphorylation process, leading to cell cycle arrest and suppression of transcription. This mechanism is particularly effective in cancer cells, where CDK7 activity is often dysregulated .

Comparison with Similar Compounds

Key Properties of CDK7-IN-14:

  • Chemical Class : Pyrimidine derivative (patent CN114249712A, compound 3) .
  • Purity : >98% (HPLC) .
  • Solubility: In vitro: Soluble in DMSO, ethanol, or DMF . In vivo: Requires formulations like 10% DMSO + 90% corn oil or 0.5% carboxymethyl cellulose suspensions for administration .
  • Storage : Stable at -20°C for 3 years (powder) or -80°C for 6 months (solution) .
  • Therapeutic Potential: Targets transcriptionally addicted cancers, including hematological malignancies and solid tumors .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and CDK9-IN-14

Parameter This compound CDK9-IN-14
Primary Target CDK7 (IC50 not reported) CDK9 (IC50: 6.92 nM)
Chemical Class Pyrimidine derivative Structure not specified
Mechanism Inhibits transcription and cell cycle Blocks CDK9-mediated RNA Pol II phosphorylation, suppressing oncogene transcription
In Vivo Efficacy Inhibits tumor growth in models (unspecified) Potent activity in MV-4-11 xenografts
Toxicity Profile Low toxicity reported Low toxicity and side effects
Therapeutic Focus Transcriptionally dysregulated cancers Hematological malignancies

Key Differentiators:

Target Specificity :

  • This compound disrupts both transcription (via TFIIH) and cell cycle progression (via CAK), offering dual anti-cancer mechanisms .
  • CDK9-IN-14 selectively inhibits transcriptional elongation, making it more suitable for cancers dependent on short-lived oncoproteins (e.g., MCL-1) .

Structural Optimization :

  • This compound’s pyrimidine scaffold (vs. purine-based inhibitors like THZ1) may enhance kinase selectivity and metabolic stability .

CDK9-IN-14 demonstrates nanomolar potency but lacks direct comparison to this compound in co-occurring models .

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